Product packaging for Germanium(II) bromide(Cat. No.:CAS No. 24415-00-7)

Germanium(II) bromide

Cat. No.: B2953528
CAS No.: 24415-00-7
M. Wt: 232.438
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Description

Overview of Low-Valent Germanium Chemistry

Low-valent chemistry focuses on compounds where a main group element, in this case, germanium, is in a low oxidation state, such as +2. scispace.com These compounds often exhibit unique reactivity and electronic properties that differ significantly from their higher-valent counterparts. scispace.com The study of low-valent germanium compounds has gained considerable momentum, revealing their potential as ligands in transition metal catalysis, sometimes outperforming traditional ligands like phosphines. acs.orgrsc.org Their reactivity makes them valuable in small molecule activation and for the synthesis of novel materials with tailored functionalities. rsc.orguwo.caresearchgate.net

Historical Context of Germanium(II) Halides

The history of germanium itself dates back to 1869, when Dmitri Mendeleev predicted its existence, naming it "ekasilicon". wikipedia.orgusgs.gov It was discovered in 1886 by Clemens Winkler. wikipedia.org While germanium's semiconductor properties became crucial after 1945, the specific exploration of its halides, including the low-valent forms, followed the broader development of germanium chemistry. wikipedia.orgusgs.gov The synthesis and characterization of germanium(II) halides have been subjects of ongoing research, driven by their potential in various applications. For instance, early studies focused on their preparation through the reduction of the corresponding germanium(IV) halides. wikipedia.org The development of advanced analytical techniques has been crucial in understanding the structure and properties of these compounds, which can be challenging to handle due to their reactivity. cdnsciencepub.comutoronto.ca

Significance of Germanium(II) Bromide as a Chemical Entity and Precursor

This compound is a white to pale yellow solid at room temperature. wikipedia.orgontosight.ai It is recognized for its thermal stability and solubility in certain polar solvents. chemimpex.com The compound serves as a critical precursor in the synthesis of a variety of other germanium-containing materials. ontosight.aichemimpex.com Its applications are found in several high-tech fields:

Semiconductor Manufacturing: It plays a role in producing germanium-based semiconductors for high-speed electronic devices. chemimpex.com

Materials Science: GeBr₂ is a precursor for synthesizing germanium nanostructures and films used in semiconductor devices, solar cells, and optical materials. ontosight.aichemimpex.comnetascientific.com

Optoelectronics: It is utilized in the fabrication of components like lasers and light-emitting diodes (LEDs). chemimpex.com

Catalysis: The compound is explored as a catalyst in various chemical reactions. rsc.orgchemimpex.com

Recent research has also highlighted its use in the development of novel materials with unique properties, such as chiral hybrid germanium(II) halides with strong nonlinear chiroptical properties. nankai.edu.cnresearchgate.net

Properties and Synthesis of this compound

This compound can be synthesized through several methods. A common approach is the reduction of germanium(IV) bromide (GeBr₄) with elemental germanium or zinc. wikipedia.orgontosight.ai

Reaction: Ge + GeBr₄ → 2 GeBr₂ wikipedia.org

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula GeBr₂ wikipedia.orgontosight.ai
Molar Mass 232.44 g/mol ontosight.aicymitquimica.comnih.gov
Appearance White to pale yellow solid wikipedia.org
Melting Point 120-125 °C wikipedia.orgsigmaaldrich.com
Crystal Structure Monoclinic wikipedia.org
Space Group P2₁/c wikipedia.org

Interactive Data Table: Click on a property for more details.

Structural and Research Data

Detailed structural analysis of this compound has been a subject of scientific investigation. Electron diffraction studies have been employed to determine its molecular geometry in the gas phase, revealing a bent structure.

ParameterValue
Ge-Br bond length (rg) 2.359 ± 0.005 Å researchgate.net
Br-Ge-Br bond angle (∠α) 101.0 ± 0.3° researchgate.net

Interactive Data Table: Explore the molecular parameters.

Solid-state ⁷³Ge NMR spectroscopy and quantum chemical calculations have provided further insights into the electronic environment of the germanium atom in GeBr₂. cdnsciencepub.com These studies are crucial for understanding the reactivity and bonding characteristics of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2Ge B2953528 Germanium(II) bromide CAS No. 24415-00-7

Properties

InChI

InChI=1S/Br2Ge/c1-3-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVPPTXIBVUIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ge](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GeBr2, Br2Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Germanium(II) bromide
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929870
Record name Dibromogermane
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Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13769-36-3, 24415-00-7
Record name Dibromogermane
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Record name Germanium(II) bromide
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Synthetic Methodologies and Precursor Chemistry of Germanium Ii Bromide

Reduction of Higher-Valent Germanium Bromides

A principal strategy for the preparation of germanium(II) bromide involves the reduction of the more common germanium(IV) bromide (GeBr₄). This transformation can be achieved through several reductive approaches.

Reductive Dehalogenation Approaches

Reductive dehalogenation provides a direct route to this compound from its tetrachloride precursor. A common method involves the reaction of germanium(IV) bromide with a reducing agent. For instance, metallic zinc can be employed to effect this reduction.

Utilization of Elemental Germanium and Reducing Agents

Ge + GeBr₄ → 2 GeBr₂

This method is advantageous as it utilizes readily available precursors and avoids the introduction of other metallic byproducts.

Precursor 1Precursor 2Reducing AgentKey ConditionsProductReference
Germanium(IV) bromide (GeBr₄)Elemental Germanium (Ge)GermaniumHigh temperatureThis compound (GeBr₂) mdpi.com
Germanium(IV) bromide (GeBr₄)Zinc (Zn)ZincNot specifiedThis compound (GeBr₂) mdpi.com

Ligand-Assisted Synthetic Routes

Due to the tendency of germanium(II) halides to be polymeric, ligand-assisted synthetic routes are crucial for isolating monomeric and more reactive forms of GeBr₂. These methods often involve the use of bulky ligands or Lewis bases to stabilize the germanium(II) center.

Reaction with β-Diketiminate Lithium Salts to Form Monomeric Species

The reaction of this compound with β-diketiminate lithium salts is a highly effective method for the synthesis of monomeric this compound species. The bulky β-diketiminate ligand sterically shields the germanium center, preventing polymerization. An equimolar reaction of a β-diketiminate lithium salt, such as LLi(OEt₂) where L = HC(CMeNAr)₂ and Ar = 2,6-iPr₂C₆H₃, with GeBr₂ in diethyl ether yields the monomeric β-diketiminate-germanium bromide, LGeBr. google.com These monomeric compounds are soluble in hydrocarbon solvents and are valuable precursors for further reactions. google.com

Germanium(II) PrecursorLigand PrecursorSolventProductReference
GeBr₂LLi(OEt₂) [L = HC(CMeNAr)₂; Ar = 2,6-iPr₂C₆H₃]Diethyl etherLGeBr google.com

Adduct Formation with Lewis Bases for Stabilization

This compound can be stabilized through the formation of adducts with Lewis bases. While GeBr₂ itself is a polymeric solid, the coordination of Lewis bases can lead to the formation of discrete molecular units, enhancing its solubility and reactivity. A patent describes the formation of GeX₂-Lₙ adducts (where X is a halide and L is a Lewis base) to create precursors with lower melting points and higher volatility than the dioxane adduct of GeCl₂. wikipedia.org Lewis bases such as N-methylmorpholine (NMM) and methylpyridine can be used for this purpose. wikipedia.org The synthesis generally involves reacting GeBr₂ with the desired Lewis base in an appropriate solvent.

Germanium(II) HalideLewis Base (L)General Product FormulaPotential Lewis Bases MentionedReference
GeX₂ (X = Cl, Br, I, F)VariousGeX₂-Lₙ (n = 0.5-2)N-methylmorpholine, methylpyridine, 2MeTHF wikipedia.org

Preparation of Germanium(II) Cationic Compounds from GeBr₂

While many syntheses of germanium(II) cationic compounds start from the more common germanium(II) chloride-dioxane complex, analogous reactions can be envisioned with this compound. researchgate.netresearchgate.net The general strategy involves the abstraction of a bromide anion from a ligand-stabilized GeBr₂ species. For instance, the reaction of a germylene-zinc bromide complex, [PhC(NtBu)₂Ge{N(SiMe₃)₂}→ZnBr₂]₂, has been reported, showcasing the reactivity of germanium(II) centers in a bromide-containing coordination sphere. The synthesis of dicationic germanium(II) complexes often requires bulky ligands, such as isocyanides or carbenes, to shield the germanium center. researchgate.net

The synthesis of a boryl-substituted germanium(II) cation has been achieved through chloride abstraction from a (boryl)(NHC)GeCl precursor, a method that could potentially be adapted for bromide analogues.

Germanium(II) Precursor TypeGeneral StrategyLigand TypesResulting SpeciesReference
Ligand-stabilized GeBr₂Bromide abstractionBulky isocyanides, carbenes, crown ethersGermanium(II) cationic compounds researchgate.netresearchgate.net
(Benz)amidinato germyleneReaction with ZnBr₂(Benz)amidinato, silylamideGermylene zinc bromide complex

Specialized Synthesis Techniques

While the most common synthesis of this compound involves the high-temperature comproportionation of Germanium(IV) bromide and elemental germanium, more specialized techniques have been explored, particularly for creating unique precursor solutions. wikipedia.org

A key specialized technique for producing metastable germanium bromide species involves high-temperature co-condensation. This method has been successfully used to synthesize Germanium(I) bromide (GeBr) solutions, which can then serve as precursors. researchgate.net In this process, elemental germanium is reacted with hydrogen bromide (HBr) gas at extremely high temperatures, around 1600°C, under high-vacuum conditions. researchgate.net

The resulting gaseous products are then co-condensed with a cold solvent or solvent mixture onto a surface maintained at liquid nitrogen temperature (-196°C). researchgate.net A mixture of tetrahydrofuran (B95107) (THF) and tributylphosphine (B147548) (PⁿBu₃) is typically used as the condensing solvent. researchgate.net This rapid cooling traps the high-temperature species, resulting in a metastable solution of Ge(I)Br. researchgate.net These solutions can subsequently be used to produce germanium nanoparticles through a controlled disproportionation reaction. researchgate.net

Table 1: Parameters for Co-condensation Synthesis of Metastable Ge(I)Br

ParameterValue/ConditionSource
ReactantsElemental Germanium (Ge), Hydrogen Bromide (HBr) researchgate.net
Reaction Temperature~1600°C researchgate.net
PressureHigh Vacuum researchgate.net
Condensation Temp.-196°C (Liquid Nitrogen) researchgate.net
Solvent SystemTetrahydrofuran (THF) / Tributylphosphine (PⁿBu₃) researchgate.net
ProductMetastable Ge(I)Br Solution researchgate.net

Solvothermal synthesis, a method involving chemical reactions in a closed, heated system above the solvent's boiling point, is a common technique for producing various inorganic materials. However, based on available scientific literature, this approach is not a documented method for the direct synthesis of this compound. Research in this area for germanium has predominantly focused on the solvothermal preparation of chalcogenide compounds, such as selenidogermanates, rather than simple halides like GeBr₂.

Synthetic Considerations and Challenges

The synthesis of this compound is not without its difficulties. Key challenges include overcoming significant energy barriers and managing purity, both in commercial samples and during laboratory preparation.

The standard and most widely cited method for preparing this compound is the reaction of Germanium(IV) bromide (GeBr₄) with elemental germanium. wikipedia.org This comproportionation reaction (GeBr₄ + Ge → 2GeBr₂) requires high temperatures, typically in the range of 200-300°C, to proceed effectively.

The purity of this compound is a critical consideration for its use in further chemical synthesis. Commercial suppliers offer various grades, from standard purity (e.g., 97%) to high-purity grades (e.g., 99.999% or 5N). americanelements.comsigmaaldrich.com However, several factors can compromise the purity of the final product.

A primary issue is the inherent thermal instability of GeBr₂, which tends to disproportionate at elevated temperatures into elemental germanium and Germanium(IV) bromide. wikipedia.orgucdavis.edu This means that Ge and GeBr₄ are potential contaminants even in initially pure samples if they are subjected to heat during storage or handling.

Contamination can also arise from the precursors used in synthesis. In one documented instance, commercially sourced GeBr₂ was found to contain significant ammonium (B1175870) contamination, which interfered with subsequent reactions. researchgate.net The researchers traced this back to the manufacturing process of the GeBr₂. To circumvent this, they had to synthesize their own high-purity precursor, GeBr₂·dioxane, starting from GeBr₄ that was produced via a method not involving ammonia (B1221849). researchgate.net Furthermore, the elemental germanium used as a reactant can contain impurities such as boron, silicon, aluminum, gallium, and phosphorus, which could potentially be carried over into the final GeBr₂ product. scirp.org

Table 2: Common Impurities and Purity Levels of this compound

Purity IssueDescriptionSource(s)
Commercial Grades Available in purities ranging from 97% to 99.999% (5N). americanelements.comsigmaaldrich.com
Disproportionation GeBr₂ can decompose into elemental Ge and GeBr₄, especially when heated. wikipedia.orgucdavis.edu
Precursor Contamination Ammonium has been identified as a significant contaminant in some commercial batches. researchgate.net
Elemental Impurities Elements like B, Si, Al, Ga, and P may be present from the germanium precursor. scirp.org

Structural Characterization and Advanced Spectroscopic Studies of Germanium Ii Bromide and Its Complexes

Crystallographic Analysis

Crystallographic analysis, particularly through single-crystal X-ray diffraction, stands as the most definitive method for elucidating the three-dimensional atomic arrangement in the solid state. For Germanium(II) bromide and its derivatives, this technique has been instrumental in characterizing coordination environments, determining crystal structures, and understanding the profound influence of the Germanium(II) lone pair on the molecular geometry.

Single-crystal X-ray diffraction studies have revealed a diverse range of coordination environments for the germanium(II) center in its bromide compounds. In the parent GeBr₂, the germanium atom is coordinated by bromine atoms, but the coordination sphere is often complex and extends beyond simple ionic or covalent interactions.

In coordination complexes, the environment around the germanium atom is highly dependent on the nature of the coordinating ligands. For instance, with neutral N-donor ligands such as 1,10-phenanthroline (B135089) (1,10-phen) and 2,2'-bipyridine (B1663995) (2,2'-bipy), this compound forms complexes with varying structures. The complex [GeBr₂(1,10-phen)] adopts a zig-zag chain polymeric structure in the solid state, where the germanium center is six-coordinate due to bridging bromide ions. In contrast, the reaction with 2,2'-bipyridine can yield the ionic complex [GeBr(2,2'-bipy)][GeBr₃], which contains a pyramidal cation with a chelating bipyridine and a terminal bromine atom.

The flexibility of the coordination sphere of Germanium(II) is further highlighted in its complexes with polyether ligands, such as scholaris.cacrown-5 and triglyme. In these cases, cationic complexes of the type [GeBr(L)]⁺ (where L is the polyether ligand) are formed, with a [GeBr₃]⁻ counter-anion. The germanium center in the cation is coordinated by the oxygen atoms of the polyether and a bromide ion.

The crystal structure of anhydrous this compound has been determined to be monoclinic, belonging to the space group P2₁/c. researchgate.netrsc.org This structure is not a simple molecular lattice but rather a polymeric arrangement.

The coordination geometry around the germanium atoms in solid GeBr₂ can be described as a distorted octahedron. northwestern.edu The crystal structure contains two distinct germanium sites, both of which are surrounded by six bromine atoms within a radius that suggests significant interaction. This distortion from an ideal octahedral geometry is a common feature in the chemistry of p-block elements with a stereochemically active lone pair of electrons.

Crystal Structure Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Lattice Parametersa = 11.68 Å, b = 9.12 Å, c = 7.02 Å, β = 101.9°
Coordination GeometryDistorted Octahedral

The Br-Ge-Br bond angles also deviate from the ideal 90° of a perfect octahedron. The average Br-Ge-Br angles for the two distinct germanium sites are reported to be 89.911° and 90.393°, respectively, which, while close to 90°, are indicative of the subtle distortions present in the structure. northwestern.edu

Selected Interatomic Distances and Angles in this compound
ParameterValue
Ge(1)-Br Closest Contact2.518 Å
Ge(2)-Br Closest Contact2.479 Å
Average Br-Ge(1)-Br Angle89.911°
Average Br-Ge(2)-Br Angle90.393°

The structural peculiarities of this compound and its complexes are largely dictated by the presence of a stereochemically active 4s² lone pair of electrons on the germanium atom. This lone pair occupies a significant volume in the coordination sphere and exerts a repulsive force on the bonding pairs of electrons, leading to distortions from idealized geometries, a phenomenon often described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

In the solid-state structure of GeBr₂, the lone pair is thought to be responsible for the observed distorted octahedral coordination of the germanium atoms. northwestern.edu The presence of this lone pair can also influence the packing of molecules in the crystal lattice. The stereochemical activity of the lone pair becomes even more evident in complexes with specific ligands. For example, in the pyramidal cation [GeBr(2,2'-bipy)]⁺, the geometry is consistent with a pseudo-tetrahedral arrangement around the germanium atom if the lone pair is considered as one of the vertices.

The expression of the lone pair's stereochemical activity is also a key factor in the formation of layered perovskite-type structures incorporating Germanium(II). In these materials, the lone pair can lead to significant structural distortions, which in turn affect the electronic and optical properties of the material.

Solution-Phase Spectroscopic Characterization

While solid-state structures provide a static picture, spectroscopic techniques are essential for understanding the behavior of this compound and its complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for probing the ligand environments and assessing the stability of these species in the solution phase.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is routinely used to characterize the organic ligands in this compound complexes and to confirm the formation of the desired products in solution. Upon coordination of a ligand to the Germanium(II) center, changes in the chemical shifts of the ligand's protons and carbons are typically observed. These changes provide valuable information about the electronic environment of the ligand and the nature of the metal-ligand interaction.

For example, in the formation of polyether complexes such as [GeBr(triglyme)][GeBr₃] and [GeBr( scholaris.cacrown-5)][GeBr₃], ¹H NMR spectroscopy is used to confirm the coordination of the polyether to the germanium cation. The signals corresponding to the protons of the polyether ligand are often deshielded (shifted to a higher frequency) upon complexation, which is indicative of the donation of electron density from the oxygen atoms of the ligand to the germanium center.

NMR is also a crucial tool for assessing the purity and stability of this compound complexes in solution. The presence of unreacted starting materials or decomposition products can be readily detected. For instance, ¹H NMR can be used to identify impurities, such as ammonium (B1175870) ions, which can be present in commercially available GeBr₂. The stability of a complex in a particular solvent can be monitored over time by acquiring NMR spectra at different intervals. Significant changes in the spectrum, such as the appearance of new signals or the broadening of existing ones, can indicate decomposition or dynamic exchange processes.

While ¹H and ¹³C NMR are informative about the ligand, ⁷³Ge NMR would provide a direct probe of the germanium center. However, ⁷³Ge is a quadrupolar nucleus with low natural abundance and a low magnetogyric ratio, which makes ⁷³Ge NMR experiments challenging, often resulting in broad signals and requiring specialized equipment and long acquisition times. mdpi.com Consequently, detailed solution-phase ⁷³Ge NMR studies on this compound complexes are not commonly reported. The characterization of these complexes in solution therefore relies heavily on the observation of the effects of the germanium center on the NMR-active nuclei of the coordinated ligands.

General NMR Observations for this compound Complexes in Solution
Spectroscopic FeatureObservation and Interpretation
¹H Chemical Shift ChangesDeshielding of ligand protons upon coordination, indicating electron donation to the Ge(II) center.
Signal IntegrationConfirms the stoichiometry of the ligand to the metal center in the complex.
Presence of Impurity SignalsAllows for the assessment of the purity of the synthesized complexes.
Spectral Stability over TimeProvides an indication of the stability of the complex in the chosen solvent.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing insights into their bonding and structure. For this compound (GeBr₂), a simple triatomic molecule, the number of fundamental vibrational modes can be predicted. For a non-linear GeBr₂ molecule, there are 3N-6 = 3(3)-6 = 3 normal modes of vibration. If the molecule were linear, it would possess 3N-5 = 3(3)-5 = 4 modes. libretexts.orgwikipedia.org These fundamental vibrations correspond to symmetric stretching (ν₁), asymmetric stretching (ν₃), and a bending mode (ν₂).

While experimental IR spectra specifically for isolated GeBr₂ are not extensively detailed in literature, data can be inferred from studies on related germanium-bromide systems, such as Ge-S-Br glasses. chalcogen.ro In these systems, the vibrational modes associated with the Ge-Br bond are clearly identified. For instance, the symmetric stretching mode (ν₁) of the GeBr₂ unit within a GeS₂Br₂ cluster has been calculated to be around 273 cm⁻¹. chalcogen.ro The main vibrational modes for a GeBr₂ molecule are expected to be in the far-infrared region due to the heavy masses of the germanium and bromine atoms.

The primary vibrational modes for GeBr₂ can be described as follows:

Symmetric Stretch (ν₁): Both Ge-Br bonds lengthen and shorten in phase. This vibration maintains the symmetry of the molecule.

Bending (ν₂): The Br-Ge-Br angle changes, causing the molecule to bend.

Asymmetric Stretch (ν₃): One Ge-Br bond lengthens while the other shortens. This vibration results in a change in the molecule's dipole moment and is typically IR active. youtube.com

Vibrational ModeDescriptionExpected IR Region
Symmetric Stretch (ν₁)Both Ge-Br bonds stretch and compress in unison.Far-infrared
Bending (ν₂)The Br-Ge-Br bond angle changes.Far-infrared
Asymmetric Stretch (ν₃)One Ge-Br bond stretches while the other compresses.Far-infrared

This table outlines the fundamental vibrational modes expected for the this compound molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum exhibits a distinctive pattern due to the rich isotopic distribution of both germanium and bromine.

Germanium has five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), while bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance (~50.5% and ~49.5%, respectively). docbrown.infodocbrown.info This leads to a characteristic cluster of peaks for the molecular ion ([GeBr₂]⁺) and any bromine-containing fragments. The presence of two bromine atoms results in a triplet pattern for the molecular ion (M, M+2, M+4) corresponding to the combinations of [⁷⁹Br⁷⁹Br], [⁷⁹Br⁸¹Br], and [⁸¹Br⁸¹Br], with relative intensities of approximately 1:2:1. This pattern is further complicated by the isotopes of germanium.

The fragmentation of GeBr₂ in the mass spectrometer typically involves the successive loss of bromine radicals. The primary fragmentation pathway can be summarized as: [GeBr₂]⁺ → [GeBr]⁺ + Br• → [Ge]⁺ + Br•

This process leads to the observation of distinct ion clusters in the spectrum corresponding to the molecular ion and key fragments.

IonDescriptionKey m/z Values (using most abundant isotopes ⁷⁴Ge, ⁷⁹Br, ⁸¹Br)Expected Isotopic Pattern
[GeBr₂]⁺Molecular Ion~232 (⁷⁴Ge⁷⁹Br₂), ~234 (⁷⁴Ge⁷⁹Br⁸¹Br), ~236 (⁷⁴Ge⁸¹Br₂)Complex cluster reflecting Ge and Br isotopes, with a dominant 1:2:1 triplet from Br₂.
[GeBr]⁺Fragment Ion~153 (⁷⁴Ge⁷⁹Br), ~155 (⁷⁴Ge⁸¹Br)Doublet with ~1:1 intensity ratio from Br isotopes.
[Ge]⁺Fragment Ion~70, 72, 73, 74, 76Cluster corresponding to the natural abundance of Ge isotopes.

This table details the expected ions and their characteristic isotopic patterns in the mass spectrum of this compound.

Electronic and Optical Spectroscopic Probes

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. caltech.educarleton.edu For this compound, XPS is employed to verify the presence of germanium and bromine and, crucially, to confirm the +2 oxidation state of germanium.

In an XPS analysis of GeBr₂, high-resolution scans of the Ge 3d and Br 3d core levels would be of primary interest. The binding energy of a core electron is sensitive to the chemical environment of the atom. stackexchange.com An increase in the oxidation state of an atom leads to a higher binding energy due to the increased electrostatic pull on the remaining electrons from the nucleus. youtube.com

For GeBr₂, the Ge 3d peak would be expected at a higher binding energy than that of elemental germanium (Ge⁰, ~29.4 eV) but at a lower binding energy than that found in Germanium(IV) bromide (GeBr₄). kfupm.edu.sa Studies on the oxidation of germanium show distinct, well-separated peaks for elemental Ge⁰ and oxidized Ge states (GeOₓ), confirming the sensitivity of the technique to the oxidation state. kfupm.edu.sa The Br 3d peak would appear at a binding energy characteristic of a metal bromide, typically in the range of 68-69 eV. thermofisher.com The atomic concentrations of Ge and Br can be calculated from the peak areas, allowing for the verification of the compound's stoichiometry.

Core LevelExpected Binding Energy Range (eV)Information Provided
Ge 3d30.0 - 32.0Confirms presence of Germanium; peak position indicates the Ge(II) oxidation state, shifted positively from elemental Ge(0).
Br 3d68.0 - 69.5Confirms presence of Bromine; peak position is characteristic of a bromide ion (Br⁻).
O 1s~532 (if present)Indicates surface oxidation or contamination.
C 1s~284.5 (if present)Used for charge correction; indicates adventitious carbon contamination.

This table presents the expected XPS binding energies for the core levels in this compound and the information derived from them.

Photoluminescence (PL) and Luminescence Spectroscopy for Excitonic Behavior

Photoluminescence (PL) spectroscopy is a non-destructive method used to probe the electronic structure and excitonic behavior of materials. While pure this compound is not a strong emitter, its derivatives, particularly in the form of low-dimensional organic-inorganic hybrid perovskites, exhibit significant luminescence. acs.org The excitonic behavior in these materials is often dictated by the electronic properties of the Ge(II) center.

For example, the two-dimensional perovskite (C₅N₂H₁₄)GeBr₄, which is composed of distorted [GeBr₆]⁴⁻ octahedra, displays bright orange photoluminescence under UV excitation. acs.org This emission is characterized by a large Stokes shift (the difference between the excitation and emission maxima) and a broad emission peak, which are hallmarks of emission from self-trapped excitons (STEs). acs.org An exciton (B1674681) is a bound state of an electron and a hole, and in these soft, deformable lattices, the exciton can become localized or "trapped" by creating a local distortion, leading to broadband emission.

The study of (C₅N₂H₁₄)GeBr₄ revealed a strong excitation peak at 277 nm and a primary emission peak at 580 nm, resulting in a Stokes shift of 303 nm. acs.org The photoluminescence quantum efficiency (PLQY) was measured at 7.15%, which is notably high for low-dimensional Ge-based perovskites. acs.org Such studies demonstrate that the Ge(II)-Br framework is fundamental to the observed excitonic behavior and luminescence, making PL a critical tool for characterizing these materials for applications in lighting and displays.

PropertyValueSignificance
Excitation Peak277 nmWavelength for efficient generation of excitons.
Emission Peak580 nm (Orange)Indicates the energy of radiative recombination from self-trapped excitons.
Stokes Shift303 nmA large shift, characteristic of significant structural relaxation in the excited state (STE formation).
FWHM119 nmThe broadness of the emission peak, also consistent with STE emission.
PLQY7.15%A measure of the material's emission efficiency.

This table summarizes the photoluminescence properties of a representative this compound-containing perovskite, (C₅N₂H₁₄)GeBr₄, highlighting its excitonic behavior. acs.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically conducted in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule or material. libretexts.orgumontreal.ca For a semiconductor material like this compound, the absorption spectrum is dominated by a sharp increase in absorption at a specific wavelength, known as the absorption edge. This edge corresponds to the material's optical band gap—the energy required to promote an electron from the valence band to the conduction band.

The electronic structure of Ge(II) is characterized by a filled s-orbital (lone pair), which forms the top of the valence band in many of its compounds. The conduction band is typically formed from the empty p-orbitals of germanium. Therefore, the primary electronic transition in GeBr₂ and its complexes corresponds to the promotion of an electron from the Ge(4s)-based valence band to the Ge(4p)-based conduction band.

In Ge-based perovskites like (C₅N₂H₁₄)GeBr₄, the absorption spectrum shows a distinct excitonic absorption peak at energies just below the band gap. acs.org This peak represents the direct formation of bound electron-hole pairs (excitons). The position of this absorption edge is a critical parameter for determining the material's potential in optoelectronic applications, such as photovoltaics and photodetectors. The absorption spectrum of bulk germanium shows a low indirect absorption around 0.8 eV. researchgate.net

Advanced Characterization in Materials Applications

The advanced spectroscopic and structural characterization techniques discussed provide a comprehensive understanding of this compound and its complexes, which is vital for their application in modern materials. The combination of these methods allows researchers to correlate the fundamental chemical and physical properties of these materials with their functional performance.

Infrared and Mass Spectrometry (IR & MS) serve as foundational tools for confirming the chemical identity, purity, and molecular structure. IR spectroscopy verifies the presence of specific Ge-Br vibrational modes, while mass spectrometry confirms the molecular weight and isotopic composition. chalcogen.rodocbrown.info

X-ray Photoelectron Spectroscopy (XPS) is indispensable for applications where surface chemistry is critical, such as in thin-film devices. It provides direct evidence of the elemental composition and, most importantly, the Ge(II) oxidation state, which is crucial for the desired electronic properties of the material. kfupm.edu.sa

Photoluminescence and Electronic Absorption Spectroscopy are key to understanding the optoelectronic behavior. acs.orgresearchgate.net They reveal the material's band gap, excitonic properties, and emission efficiency. For applications in LEDs, lasers, and detectors, these techniques are used to characterize and optimize the material's interaction with light.

Together, these advanced characterization methods enable a detailed structure-property analysis, guiding the rational design of new materials based on this compound for next-generation electronic and optoelectronic devices.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable technique for the characterization of nanomaterials, providing high-resolution imaging that reveals the morphology, size, and distribution of nanostructures. While direct TEM analysis of nanostructures composed purely of this compound (GeBr₂) is not extensively documented in scientific literature, the technique has been crucial in characterizing germanium-based nanoparticles synthesized using GeBr₂ and related germanium bromide precursors.

In these studies, GeBr₂ serves as a vital starting material for the synthesis of elemental germanium (Ge) nanoparticles. TEM analysis of these resulting nanoparticles provides critical insights into the success of the synthesis and the physical characteristics of the product. For instance, research on the synthesis of colloidal germanium nanoparticles often employs TEM to confirm the formation of the nanoparticles and to measure their dimensions. acs.org

One synthetic approach involves the reaction of GeBr₂ with oleylamine, which acts as both a solvent and a stabilizing agent. TEM analysis of the resulting material reveals the formation of uniform, crystalline Ge nanoparticles. Similarly, colloidal Ge nanoparticles produced via chemical liquid deposition have been analyzed with TEM, which showed particle diameters ranging from 4.2 to 10 nm depending on the solvent used. acs.org

Furthermore, halide-terminated germanium nanoparticles synthesized from metastable Ge(I)Br solutions—a related precursor—have been studied using TEM. These analyses show that the nanoparticles can be thermally sensitive, with TEM studies revealing their degradation under the electron beam. nih.gov This highlights another capability of TEM: to probe the stability and behavior of nanostructures under energetic conditions.

The data obtained from TEM is fundamental for correlating synthetic parameters with the resulting nanoparticle characteristics, such as size distribution and morphology.

Table 1: TEM Analysis of Germanium Nanoparticles from Germanium Bromide Precursors

Precursor/Method Solvent/Stabilizer Nanoparticle Size (Diameter) Key TEM Findings Reference
Ge(II) Bromide Oleylamine Not specified Formation of uniform, crystalline Ge nanoparticles.
Ge(II) Precursor 2-propanol 4.2 nm Stable, well-dispersed nanoparticles. acs.org
Ge(II) Precursor Tetrahydrofuran (B95107) (THF) 5.4 nm Moderately stable nanoparticles. acs.org
Ge(II) Precursor Acetone 10 nm Less stable, larger nanoparticles. acs.org
Ge(I) Bromide THF / PnBu₃ 2–10 nm Halide-terminated particles, thermally sensitive. researchgate.netmdpi.com

X-ray Powder Diffraction (XRD) for Bulk Crystallinity

X-ray Powder Diffraction (XRD) is a powerful, non-destructive analytical technique used to identify crystalline phases and determine the crystal structure of bulk materials. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification and can provide detailed information about the unit cell dimensions.

For this compound (GeBr₂), XRD analysis has been used to determine its precise crystal structure. The compound is a yellow-white solid that crystallizes in a monoclinic system. wikipedia.org This structural determination is fundamental to understanding the solid-state properties of the material. The lattice parameters obtained from diffraction studies provide the precise dimensions of the unit cell, which is the basic repeating structural unit of the crystal.

The crystallographic data for this compound have been reported as follows: the space group is P2₁/c, with lattice parameters a = 11.68 Å, b = 9.12 Å, c = 7.02 Å, and an angle β = 101.9°. wikipedia.org In this structure, each germanium(II) ion is coordinated to four bromide ions in a rectangular see-saw-like geometry. materialsproject.org

In addition to characterizing the bulk material, XRD is also employed in the study of nanomaterials derived from GeBr₂. For example, powder XRD patterns of germanium nanoparticles synthesized from metastable Ge(I)Br solutions confirm their crystalline nature. researchgate.net These patterns can be compared to reference patterns for elemental germanium to confirm the composition and assess the crystallinity of the nanoparticles. The broadening of the diffraction peaks in the XRD pattern can also be used to estimate the average crystallite size of the nanoparticles, complementing the size data obtained from TEM.

Furthermore, single-crystal X-ray diffraction, a related technique, is used to elucidate the structures of more complex molecules, such as this compound complexes with various neutral N-donor ligands.

Table 2: Crystallographic Data for this compound (GeBr₂)

Parameter Value Reference
Crystal System Monoclinic wikipedia.org
Space Group P2₁/c wikipedia.orgmaterialsproject.org
Lattice Constant 'a' 11.68 Å wikipedia.org
Lattice Constant 'b' 9.12 Å wikipedia.org
Lattice Constant 'c' 7.02 Å wikipedia.org
Angle 'β' 101.9° wikipedia.org
Coordination Geometry Rectangular see-saw materialsproject.org

Reactivity Mechanisms and Transformative Chemistry of Germanium Ii Bromide

Disproportionation Reactions

Disproportionation is a key feature of the chemistry of germanium(II) bromide, wherein the germanium center, in its +2 oxidation state, is simultaneously oxidized to the +4 state and reduced to the elemental state (0). This process is driven by the greater thermodynamic stability of germanium(IV) compounds and elemental germanium under certain conditions.

2GeBr₂ → GeBr₄ + Ge

This reaction is analogous to the disproportionation observed for other germanium(II) halides. For instance, germanium(I) bromide, a related sub-halide, has been shown to undergo disproportionation to produce germanium tetrabromide and elemental germanium. researchgate.net The process for GeBr₂ involves one molecule being oxidized, with the germanium atom losing two electrons, while the second molecule is reduced, with the germanium atom gaining two electrons. This transformation underscores the instability of the +2 oxidation state of germanium relative to the more common +4 state and the elemental form.

The disproportionation of this compound is significantly influenced by external factors, particularly temperature. Elevated temperatures generally favor this reaction, providing the necessary activation energy for the rearrangement of chemical bonds. For example, the related compound, germanium(I) bromide, has been observed to disproportionate at 90°C. researchgate.net While specific temperature thresholds for GeBr₂ are not extensively documented in readily available literature, it is expected that thermal energy plays a crucial role in overcoming the kinetic barrier for this transformation.

The reaction environment, including the presence of solvents or coordinating agents, can also affect the rate and pathway of disproportionation. In solution, the stability of GeBr₂ and its propensity to disproportionate can be altered by the formation of solvent complexes. The nature of the solvent can influence the solubility of the products, potentially driving the equilibrium of the reaction. For instance, the formation of germanium nanoparticles has been achieved through the disproportionation of metastable germanium(I) bromide solutions in tetrahydrofuran (B95107) (THF). researchgate.net

Reactions with Protic and Nucleophilic Species

This compound is susceptible to attack by protic and nucleophilic reagents due to the electrophilic nature of the germanium center and the presence of a lone pair of electrons, which can also impart nucleophilic character. These reactions lead to the formation of a variety of germanium-containing products.

In the presence of water, this compound undergoes hydrolysis to form germanium(II) hydroxide (B78521), Ge(OH)₂. This reaction is analogous to the hydrolysis of other germanium(II) halides, such as germanium(II) chloride (GeCl₂), which is known to precipitate germanium(II) hydroxide when a base is added to a solution containing Ge(II) ions. wikipedia.org The hydrolysis reaction can be represented as:

GeBr₂ + 2H₂O → Ge(OH)₂ + 2HBr

Germanium(II) hydroxide is described as a white or yellow precipitate. wikipedia.org The ease of this reaction highlights the sensitivity of this compound to moisture.

Beyond complete hydrolysis, this compound can react with water and ammonia (B1221849) to form stable adducts. In these reactions, water and ammonia act as Lewis bases, donating a pair of electrons to the germanium(II) center, which acts as a Lewis acid. This can lead to the formation of coordination complexes. Research on germanium(II) dications has shown that they can form complexes with water and ammonia. researchgate.net

The reaction with ammonia can also proceed further, leading to the formation of tetravalent germanium species. For instance, germylenes, which are germanium(II) compounds, have been shown to react with ammonia to yield tetravalent products. nih.gov This suggests that the initial adduct formation with ammonia can be followed by an oxidative addition or other rearrangement processes. The reaction between bromine and ammonia is known to be vigorous, producing dense white smoke composed of ammonium (B1175870) bromide. homescience.net While this reaction involves elemental bromine, it underscores the high reactivity between bromine-containing compounds and ammonia.

The reactivity of this compound with organic electrophiles, such as alkyl halides, is an area of significant interest in synthetic chemistry. Germanium(II) compounds, often referred to as germylenes, can exhibit nucleophilic character due to the presence of a lone pair of electrons on the germanium atom. This allows them to react with electrophilic centers.

While specific studies on the reaction of GeBr₂ with alkyl halides are not widely reported, the behavior of other germanium(II) nucleophiles provides insight into potential reaction pathways. For example, N-heterocyclic germylenes have been shown to react with other germanium(II) halides in metathesis reactions. researchgate.net This suggests that GeBr₂ could potentially react with alkyl halides, which are common electrophiles in organic chemistry, through a nucleophilic substitution mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org In such a reaction, the germanium(II) center would act as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The general scheme for such a reaction would be:

GeBr₂ + R-X → R-GeBr₂-X

Ligand Exchange and Metathesis Reactions of this compound

This compound (GeBr₂) serves as a versatile precursor in a variety of ligand exchange and metathesis reactions, enabling the formation of new germanium-containing compounds with diverse structures and applications. These reactions typically involve the substitution of the bromide ligands with other organic or inorganic groups.

Formation of Germanocene Derivatives

A significant application of this compound in organometallic synthesis is its use as a starting material for the preparation of germanocene (Ge(C₅H₅)₂), a sandwich compound featuring a germanium atom between two cyclopentadienyl (B1206354) rings. The synthesis is achieved through a salt metathesis reaction where GeBr₂ is treated with a suitable cyclopentadienyl reagent.

The reaction proceeds by the displacement of the bromide ions by cyclopentadienyl anions. Commonly used reagents for this transformation include cyclopentadienylsodium (Na(C₅H₅)) or cyclopentadienylthallium (Tl(C₅H₅)). wikipedia.org The choice of reagent can be influenced by factors such as solubility and the desired purity of the final product. The reaction is typically carried out in an ether solvent. wikipedia.org

Reaction Scheme: GeBr₂ + 2 M(C₅H₅) → Ge(C₅H₅)₂ + 2 MBr (where M = Na, Tl)

This synthetic route provides a direct and efficient method for accessing germanocene, a compound of interest for its unique electronic structure and reactivity.

Reactions with Transition Metal Carbonylate Anions to Form Organogermanes

This compound can undergo reactions with transition metal carbonylate anions to form organogermane compounds featuring a germanium-metal bond. These reactions are analogous to the well-established reactivity of alkyl halides with reagents like disodium (B8443419) tetracarbonylferrate (Collman's reagent, Na₂[Fe(CO)₄]). wikipedia.orgchemeurope.com In such reactions, the carbonylate anion acts as a nucleophile, displacing a bromide ligand from the germanium center.

For instance, the reaction of GeBr₂ with a transition metal carbonylate anion, such as the tetracarbonylferrate dianion, is expected to proceed via nucleophilic substitution at the germanium center. This would initially form an intermediate species which could then be further elaborated to yield various organogermane structures.

While specific examples with GeBr₂ are not extensively documented in readily available literature, the reactivity of germanium-halide bonds with metal carbonylates has been demonstrated in other systems. For example, halide-terminated germanium nanoparticles have been shown to undergo substitution reactions with K[FeCp(CO)₂], indicating the feasibility of forming Ge-Fe bonds through the displacement of halides. nih.gov

Illustrative Reaction: GeBr₂ + Na₂[Fe(CO)₄] → [BrGe-Fe(CO)₄]⁻Na⁺ + NaBr

Further reaction could lead to the formation of more complex organogermane structures. These types of reactions open pathways to novel materials and catalysts that combine the properties of germanium with those of transition metals.

Interconversion with other Germanium(II) Halides

This compound can be converted to other germanium(II) halides (GeF₂, GeCl₂, GeI₂) through halogen exchange reactions. wikipedia.orgnih.govsocietechimiquedefrance.fr This type of reaction, often referred to as a Finkelstein-type reaction in organic chemistry, involves the exchange of a halide ligand for another. The equilibrium of the reaction is typically driven by factors such as the relative lattice energies of the resulting metal halide salts or by using a large excess of the halide source.

The conversion of GeBr₂ to another germanium(II) halide can be achieved by reacting it with a suitable metal or non-metal halide. For example, to synthesize germanium(II) chloride (GeCl₂), GeBr₂ could be treated with a chloride source such as a metal chloride (e.g., AgCl, Hg₂Cl₂) or a silicon-based chloride reagent.

General Halogen Exchange Reaction: GeBr₂ + 2 MX → GeX₂ + 2 MBr (where M is a suitable cation and X is F, Cl, or I)

The specific conditions for these reactions, including the choice of solvent and temperature, would need to be optimized to favor the desired product. This interconversion is a valuable tool for accessing the full range of germanium(II) halides, each with its own unique reactivity and applications.

Insertion and Activation Reactions

The reactivity of this compound extends to insertion and activation reactions, where the germanium center can insert into chemical bonds or activate small molecules. This reactivity is characteristic of germylenes, the germanium analogues of carbenes.

Small Molecule Activation (e.g., Water Molecules)

This compound is reactive towards small molecules like water. It undergoes hydrolysis to form germanium(II) hydroxide (Ge(OH)₂). wikipedia.org This reaction demonstrates the ability of the germanium(II) center to activate the O-H bonds in water.

Hydrolysis Reaction: GeBr₂(s) + 2 H₂O(l) → Ge(OH)₂(s) + 2 HBr(aq)

The germanium(II) hydroxide is an unstable species and can undergo further reactions. The hydrolysis of GeBr₂ is a key aspect of its chemistry in aqueous environments. americanelements.comsamaterials.com The reactivity of germanium compounds with water can vary, with elemental germanium being relatively inert due to a passivating oxide layer. webelements.com However, germanium(II) halides are generally more susceptible to hydrolysis.

Insertion into Ge-Cl Bonds

While direct insertion of GeBr₂ into a Ge-Cl bond is not extensively documented, the general reactivity of germylenes suggests that such a reaction is plausible. Germylenes are known to insert into a variety of chemical bonds. Although GeBr₂ exists as a polymeric solid, it can serve as a source of the germylene unit "GeBr₂" in certain reactions.

The insertion of a germylene into a germanium-halogen bond would lead to the formation of a digermane (B87215) species. For instance, the insertion of a germylene like Cp*GeCl into a W-Cl bond has been reported. acs.orgacs.orgdntb.gov.ua This highlights the capability of germylenes to undergo such insertion reactions.

In a hypothetical reaction, GeBr₂ could potentially insert into the Ge-Cl bond of a compound like germanium tetrachloride (GeCl₄).

Hypothetical Insertion Reaction: GeBr₂ + GeCl₄ → Br₂Ge-GeCl₄

This reaction would result in a compound containing a Ge-Ge bond with mixed halide substitution. The feasibility of this reaction would depend on the specific reaction conditions required to generate a reactive germylene species from GeBr₂.

Reactivity with Alkynes and Related Unsaturated Substrates

The reactivity of this compound (GeBr₂) with alkynes and other unsaturated compounds is characteristic of germylene chemistry. Divalent germanium species act as carbene analogues and can engage in a variety of reactions with unsaturated substrates. While specific studies focusing exclusively on GeBr₂ are limited, its reactivity can be inferred from related germanium(II) compounds and the behavior of germanium surfaces.

One of the key reaction pathways for germanium compounds with unsaturated carbon-carbon bonds is hydrogermylation, which involves the addition of a Ge-H bond across a double or triple bond. This process is fundamental for the functionalization of germanium surfaces. For instance, hydride-terminated germanium surfaces can react with alkenes and alkynes to form stable Ge-C bonds. Although this involves a Ge-H moiety rather than GeBr₂, it highlights the potential for germanium to form covalent linkages with unsaturated organic molecules.

Research into heavier group 14 element alkyne analogues (REER, where E = Ge, Sn, Pb) shows that germanium derivatives are significantly more reactive than their tin or lead counterparts. The germanium species, in particular, is suggested to have considerable diradical character, making it highly reactive. This intrinsic reactivity of germanium-germanium multiple bonds suggests that simpler germanium species like GeBr₂ would also readily interact with the electron-rich π-systems of alkynes and alkenes, likely through insertion or addition reactions to form germacyclic compounds.

Role in Metalloid Cluster Formation

This compound, like other germanium(II) halides, has a complex role in the formation of metalloid clusters. Metalloid clusters are molecular compounds that contain a core of atoms in a zero-valent or low-valent state, bridging the gap between molecular chemistry and solid-state materials.

While seemingly intuitive starting materials, germanium(II) halides are generally considered poor precursors for synthesizing metalloid clusters through disproportionation reactions. This type of reaction would theoretically involve Ge(II) converting to Ge(IV) and elemental Ge(0), the latter of which could assemble into clusters. However, this process typically requires high temperatures, at which the isolation of metastable metalloid clusters is not feasible.

A more successful and fruitful synthetic route to germanium clusters has been established via the disproportionation of metastable germanium(I) halides, such as GeBr. Germanium(I) bromide serves as a superior starting material for the synthesis of germanium cluster compounds that feature both ligand-bound and "naked" germanium atoms.

Electronic Structure, Bonding Nature, and Theoretical Investigations of Germanium Ii Bromide

Computational Chemistry Methodologies Applied to GeBr₂ Systems

Theoretical studies provide insights that are often difficult to obtain through experimental means alone. For GeBr₂, computational methods have been employed to determine its geometric parameters, vibrational frequencies, and the energetic landscape of its electronic states. acs.org

Density Functional Theory (DFT) has become a popular method for studying germanium compounds due to its balance of computational cost and accuracy. rsc.org Various DFT approaches have been applied to GeBr₂ and related systems to investigate different molecular properties.

For instance, time-dependent DFT (TD-DFT) has been utilized to calculate the singlet-triplet transition moments and phosphorescence lifetimes for GeBr₂, providing insights into its excited states. diva-portal.org In studies of reactivity, the M06-2X-D3 functional, combined with the def2-TZVP basis set, has been used to model the reaction pathways of GeBr₂ with other molecules. acs.org For solid-state systems, calculations on two-dimensional GeBr₂ have been performed using the Vienna Ab initio Simulation Package (VASP) with the CAM-B3LYP functional. arxiv.org Furthermore, DFT calculations using the Gauge-Including Projector-Augmented Wave (GIPAW) method have been successful in predicting the large quadrupolar coupling in solid GeBr₂, which aids in the interpretation of experimental ⁷³Ge NMR spectra. cdnsciencepub.com

Table 1: Examples of DFT Functionals Used in Studies of GeBr₂ and Related Systems

Functional Application Reference
M06-2X-D3 Reaction mechanism studies acs.org
CAM-B3LYP Bandgap calculations for 2D materials arxiv.org
GIPAW NMR parameter prediction in solids cdnsciencepub.com

Ab initio methods, which are based on first principles without empirical parameterization, have also been applied to GeBr₂. These methods are often computationally more intensive but can offer high accuracy.

Analysis of the Germanium(II) Lone Pair

The electronic configuration of the germanium atom in GeBr₂ includes a valence shell lone pair of electrons. This non-bonding electron pair is stereochemically active, meaning it significantly influences the molecule's three-dimensional shape and its chemical reactivity.

In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron pairs around the central germanium atom (two bonding pairs and one lone pair) arrange themselves to minimize repulsion. The lone pair exerts a greater repulsive force than the bonding pairs, causing the two Ge-Br bonds to be pushed closer together. This results in a bent, V-shaped molecular geometry for GeBr₂.

Ab initio calculations support this structure, predicting a Br-Ge-Br bond angle of approximately 101° for the singlet ground state. acs.org This value is a significant deviation from the 180° angle of a linear molecule, directly illustrating the powerful stereochemical influence of the lone pair. In the solid state, this effect is also evident, where the germanium atoms are found in distorted octahedral coordination environments, a phenomenon attributed to the lone pair's influence via a second-order Jahn-Teller effect. cdnsciencepub.com

Table 2: Calculated Geometric Parameters for Singlet Ground State GeBr₂

Parameter Calculated Value Reference
Ge-Br Bond Length 2.34 Å acs.org

The lone pair on the germanium atom plays a crucial role in defining the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's reactivity.

Theoretical analyses show that the HOMO of GeBr₂ is primarily composed of the non-bonding sp²-hybridized orbital on the germanium atom that contains the lone pair. acs.org The LUMO, conversely, is identified as the vacant p-orbital on the germanium atom. The energy and localization of the HOMO indicate that GeBr₂ can act as a σ-donor, readily donating its lone pair electrons to suitable acceptor molecules (Lewis acids). acs.org This Lewis basicity is a characteristic feature of the reactivity of divalent germanium compounds. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

Bonding Character and Orbital Interactions

The bonding in Germanium(II) bromide can be described using the concept of orbital hybridization. Based on its bent AX₂E₁ geometry, the central germanium atom is considered to be sp² hybridized.

In this model, the germanium 4s orbital mixes with two of its 4p orbitals to form three sp² hybrid orbitals arranged in a trigonal planar geometry. Two of these sp² orbitals overlap with the p-orbitals of the two bromine atoms to form two strong, covalent Ge-Br sigma (σ) bonds. The third sp² hybrid orbital accommodates the non-bonding lone pair. acs.org The remaining unhybridized 4p orbital on the germanium atom is empty and constitutes the LUMO. acs.org

The Ge-Br bonds are polar covalent due to the difference in electronegativity between germanium and bromine. Computational studies have calculated the Ge-Br bond length to be approximately 2.34 Å. acs.org

Covalent Contributions in Coordination Bonds

The bonding in this compound and its coordination complexes is not purely ionic but involves significant covalent character. In coordination compounds of Germanium(II), the nature of the bonds to ligands can vary. For instance, in complexes with phenolate (B1203915) and diamine ligands, the Ge—O bonds are observed to be covalent, while the Ge—N bond is described as a coordinate bond. researchgate.net This indicates that the interaction between the Germanium(II) center and its ligands involves a degree of electron sharing.

In dicationic Ge(II) complexes stabilized by N-heterocyclic carbene (NHC) ligands, the bonding is considered to be more covalent than dative. wikipedia.org The observed Ge-C bond lengths are only slightly longer than typical Ge-C covalent bonds, suggesting a strong covalent interaction rather than a simple dative bond from the carbene to the germanium center. wikipedia.org This covalency helps to delocalize the positive charge of the complex away from the germanium atom. wikipedia.org The degree of ionic interaction in coordination complexes of low-valent Group 14 elements tends to decrease down the group from germanium to tin, a trend attributed to the increase in atomic radii. uni-goettingen.de

Ligand-to-Metal Charge Transfer Analysis

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition where an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. libretexts.orglibretexts.org This process is favored when the metal is in a high oxidation state or possesses low-lying empty orbitals, and the ligand has relatively high-energy lone pairs of electrons. libretexts.org Upon absorption of light, the metal center is formally reduced. libretexts.org

In the context of this compound, the Ge(II) center has a valence shell configuration with a filled 4s² orbital and empty 4p orbitals. wikipedia.orgbyjus.com These empty p-orbitals can act as acceptor orbitals for electrons from the ligands. LMCT transitions are therefore possible, where an electron from a bromide ligand orbital is excited to an empty p-orbital on the germanium atom. Such transitions typically result in intense absorption bands in the UV-visible spectrum. libretexts.org The energy required for this charge transfer is dependent on the energy gap between the ligand's orbitals and the metal's acceptor orbitals. youtube.com Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to calculate the energies and oscillator strengths of these transitions, helping to interpret experimental spectra. nsf.gov

Influence of Ligand Types on Electronic Structure

The electronic structure of the Germanium(II) center is highly sensitive to the nature of the coordinating ligands. Factors such as ligand rigidity, steric bulk, and the type of donor atoms significantly influence the stability and reactivity of the resulting complex. nih.govwayne.eduresearchgate.net

Steric hindrance plays a crucial role in stabilizing the Ge(II) oxidation state. The use of bulky or voluminous ligands can kinetically stabilize monomeric Germanium(II) species by preventing oligomerization or disproportionation reactions. nih.gov For example, DFT calculations have shown that sterically unhindered tridentate ONO ligands tend to form hypercoordinated Ge(+4) complexes, whereas more voluminous, substituted ligands favor the formation of kinetically stabilized Ge(+2) germylene species. nih.gov

The electronic properties of the ligand also have a direct impact. Ligands can be designed to be "redox-active," participating directly in chemical transformations. researchgate.net The donor atoms of the ligand determine the nature of the coordination bond; for instance, oxygen donors may form more covalent bonds compared to nitrogen donors in certain systems. researchgate.net Furthermore, the rigidity of the ligand framework can influence the coordination geometry around the metal center, which in turn affects the electronic properties and photophysical behavior of the complex. wayne.edunih.gov Flexible ligand backbones allow for geometric rearrangements that can expose the orbitals on the Ge(II) center, facilitating further reactivity. researchgate.net

Ligand FeatureInfluence on Germanium(II) CenterExample
Steric Bulk Kinetically stabilizes the +2 oxidation state, preventing reactions. nih.govBulky 2,6-pyridinobis(phenols) lead to Ge(+2) germylenes, while less hindered versions form Ge(+4) complexes. nih.gov
Flexibility Allows geometric rearrangements to facilitate reactivity. researchgate.netNon-rigid bis(imine) based ligands enable reactivity at the Ge(II) cationic center. researchgate.net
Donor Atom Determines the covalent vs. coordinate nature of the bond. researchgate.netIn a mixed-ligand system, Ge-O bonds were found to be covalent while the Ge-N bond was coordinate. researchgate.net
Redox Activity Ligand can participate directly in redox reactions. researchgate.netRedox-active bis(imine) ligands can engage in chemical transformations alongside the metal center. researchgate.net

Theoretical Prediction of Spectroscopic Signatures

Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By solving the Schrödinger equation with various levels of approximation, it is possible to calculate molecular parameters that correspond to spectroscopic observables.

For instance, theoretical calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to identify specific bonding modes. Electronic structure calculations, such as TD-DFT, can determine the energies of electronic excited states. nsf.gov This allows for the assignment of absorption bands observed in UV-visible spectroscopy to specific electronic transitions, such as the LMCT bands discussed previously. nsf.govresearchgate.net These calculations can also yield information on oscillator strengths, which relate to the intensity of the absorption. researchgate.net Such theoretical studies are crucial for understanding the photophysics and dynamics of the electronic excited states of germanium-containing species. researchgate.net Action spectroscopy techniques, coupled with high-level calculations, can be used to probe the precise vibrational and rotational structure of complex ions, providing detailed insight into their potential energy surfaces. rsc.org

Comparison with Other Low-Valent Group 14 Compounds

The chemistry of this compound is best understood in the context of other low-valent Group 14 species. The stability of the +2 oxidation state relative to the +4 state increases down the group from carbon to lead. libretexts.org

Germanium(II) Monocations and Dications

While this compound is a neutral compound, related cationic species of Germanium(II) have been synthesized and characterized, primarily by using bulky ligands to provide kinetic stability. wikipedia.orgresearchgate.net

Germanium(II) Monocations ([R-Ge:]⁺) : Also known as germyliumylidenes, these species are formally analogous to carbyne cations. They possess a lone pair of electrons and two vacant p-orbitals at the germanium center. nih.gov This electronic structure makes them potent "Lewis ambiphiles," capable of acting as both a Lewis acid (at the vacant orbitals) and a Lewis base (at the lone pair). rsc.org

Germanium(II) Dications (Ge²⁺) : These are much rarer than monocations and require significant stabilization, often from strongly donating ligands like N-heterocyclic carbenes or encapsulating ligands like cryptands. wikipedia.org A free Ge²⁺ ion would have a filled valence s-orbital but empty valence p-orbitals. wikipedia.org The bonding in these complexes can range from strongly ionic, where a +2 charge is localized on the germanium, to more covalent, where the charge is delocalized over the ligands. wikipedia.org

Compared to neutral GeBr₂, which has one lone pair and one vacant p-orbital involved in its germylene character, the cationic species have different electronic arrangements that lead to distinct reactivity. The monocations have enhanced electrophilicity due to the positive charge and additional vacant orbital, while the dications represent an extreme case of a Lewis acidic germanium center.

Tetrylenes and Tetryliumylidene Species

This compound is a type of germylene, which belongs to the broader class of tetrylenes (R₂E:, where E = C, Si, Ge, Sn, Pb). researchgate.net Tetrylenes are divalent Group 14 compounds characterized by two substituents (R) and a lone pair of electrons on the central atom E. researchgate.netbohrium.com

Tetrylenes (R₂E:) : These species, including carbenes, silylenes, germylenes, and stannylenes, possess a lone pair and a vacant p-orbital, making them capable of acting as both σ-donors and π-acceptors. researchgate.net Their stability and reactivity are heavily influenced by the nature of the R groups. Electron-withdrawing or sterically bulky substituents are often used to stabilize them. bohrium.com The bonding within tetrylenes is characterized by electron-sharing R-E-R bonds. researchgate.net

Tetryliumylidene Species ([R-E:]⁺) : These are the cationic, singly-substituted analogues of tetrylenes. rsc.orgresearchgate.net Like the germyliumylidenes mentioned above, they feature a lone pair and two vacant p-orbitals on the central atom E. rsc.orgresearchgate.net This combination of a nucleophilic lone pair and two electrophilic vacant orbitals makes them highly reactive and of great interest in catalysis. nih.govresearchgate.net

This compound, as a germylene, fits within the electronic structure framework of tetrylenes. Its properties can be compared to silylenes, which are generally more reactive, and stannylenes, where the inert pair effect is more pronounced. The cationic tetryliumylidene species represent a more electrophilic class of low-valent Group 14 compounds.

Species TypeGeneral FormulaCentral Atom (E)Key Electronic Features
Tetrylene R₂E:C, Si, Ge, Sn, PbOne lone pair, one vacant p-orbital, two R-E bonds. researchgate.net
This compound GeBr₂GeA specific germylene (tetrylene).
Tetryliumylidene [R-E:]⁺Si, Ge, Sn, PbOne lone pair, two vacant p-orbitals, positive charge. rsc.orgresearchgate.net
Germanium(II) Dication [GeLₙ]²⁺GeFilled s-orbital, empty p-orbitals, +2 charge. wikipedia.org

Electronic and Steric Comparisons with Phosphine (B1218219) and N-Heterocyclic Carbene Ligands

This compound (GeBr₂), a divalent germanium halide, possesses a Lewis acidic germanium center, making it a target for coordination by various Lewis bases. Among the most significant classes of ligands are phosphines and N-heterocyclic carbenes (NHCs), which exhibit distinct electronic and steric characteristics that influence the structure, stability, and reactivity of the resulting germanium(II) adducts.

N-Heterocyclic carbenes are renowned for their strong σ-donating properties, which often surpass those of phosphines. wiley-vch.denih.gov This strong donation arises from the singlet ground state of the carbene, where the lone pair resides in an sp²-hybridized orbital in the plane of the ring, making it readily available for donation. wiley-vch.de The electronic properties of NHCs are also stabilized by the adjacent nitrogen atoms through mesomeric and inductive effects. wiley-vch.de Theoretical examinations of L-E-E-L type molecules (where E is a group 14 or 15 element) predict that NHC complexes are generally more stable than their phosphine counterparts due to the greater donating ability of the NHC. nih.gov For group 14 elements like germanium, this strong σ-donation stabilizes the low-valent Ge(II) center. The synthesis and characterization of several NHC complexes with germanium(II) halides, including NHC-GeBr₂, have been reported. researchgate.net In these adducts, the NHC coordinates to the germanium center, forming a pyramidal geometry. researchgate.net

Phosphines (PR₃) are classic ligands whose electronic and steric properties can be systematically tuned by varying the R groups. The donor strength of a phosphine is influenced by the inductive effects of its substituents; electron-donating alkyl groups increase basicity, while electron-withdrawing groups decrease it. nih.govuu.nl Unlike NHCs, where steric and electronic properties can be somewhat independently modified (e.g., by changing substituents on the N-atoms for sterics vs. the carbene backbone for electronics), the properties of phosphines are more interconnected. wiley-vch.denih.gov While generally considered weaker σ-donors than NHCs, phosphines can engage in π-backbonding, accepting electron density from the metal into P-R σ* orbitals, although this is less significant with an electron-poor center like Ge(II). Intramolecular germylene-phosphine Lewis pairs have been synthesized, demonstrating the ability of phosphines to stabilize Ge(II) centers through dative bonding. d-nb.info

The steric profiles of these two ligand classes are also highly tunable. The steric bulk of phosphines is famously quantified by the Tolman cone angle. For NHCs, a similar metric known as the "buried volume" (%Vbur) is used to describe the space occupied by the ligand. wiley-vch.de The modular synthesis of NHCs allows for the straightforward installation of bulky N-aryl substituents (like mesityl or diisopropylphenyl groups), which can provide kinetic stabilization to reactive centers. This steric shielding is crucial for isolating monomeric Ge(II) complexes and preventing oligomerization. researchgate.net Theoretical studies have shown that the stability of ligand-stabilized main group compounds is a combination of both electronic (donor strength) and steric factors. nih.gov

Table 1: Comparative Properties of Phosphine and N-Heterocyclic Carbene Ligands for Germanium(II) Centers
PropertyPhosphines (PR₃)N-Heterocyclic Carbenes (NHCs)
Primary Bonding Interactionσ-donation from phosphorus lone pair to Ge(II).Strong σ-donation from carbene carbon lone pair to Ge(II). wiley-vch.de
Relative Donor StrengthGenerally weaker σ-donors than NHCs; tunable with R groups. nih.govnih.govVery strong σ-donors. nih.gov
π-InteractionWeak π-acceptor capability (P-R σ* orbitals).Primarily σ-donors; π-acceptor capability is generally negligible but can be induced in certain systems. nih.gov
Steric PropertiesTunable via R groups; quantified by Tolman cone angle. uu.nlHighly tunable via N-substituents; quantified by percent buried volume (%Vbur). wiley-vch.de
Electronic-Steric InterdependenceElectronic and steric properties are inherently linked through the R groups. wiley-vch.deElectronic and steric properties can be more independently modified. wiley-vch.de
Known Ge(II) AdductsExamples include intramolecular germylene-phosphine adducts. d-nb.infoStable adducts with GeBr₂, GeCl₂, and other germylenes are well-documented. researchgate.netresearchgate.net

Studies on Germanium Clusters and Anions

While specific research on clusters derived directly from this compound is limited, extensive theoretical and experimental work on elemental germanium clusters (Geₙ) and their anions provides fundamental insights into the bonding, stability, and electronic properties of polynuclear germanium systems. These studies serve as a foundational model for understanding the behavior of aggregated germanium atoms.

The stability of germanium clusters is highly dependent on their size (n, the number of atoms) and charge. nih.gov Computational studies, employing methods like density functional theory (DFT), have been instrumental in determining the ground-state geometries and energetics of small Geₙ clusters. nih.govnih.gov Research shows that for small clusters, compact, high-coordination structures are often favored, while larger clusters tend to adopt structures related to the bulk diamond lattice. aps.org

The relative stability of clusters is often analyzed by examining binding energies and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps. Certain cluster sizes, known as "magic numbers," exhibit enhanced stability compared to their neighbors. nih.gov This heightened stability is reflected in large HOMO-LUMO gaps and high electron detachment energies for the corresponding anions. nih.gov For instance, theoretical investigations on neutral and anionic germanium clusters (Geₙ, where n = 2-12) have identified Ge₁₀ as a particularly stable species. nih.gov The stability is not solely determined by ground-state binding energies but also by the topology and energetics of the clusters at finite temperatures. aps.org Studies on mixed silicon-germanium clusters have also shown that binary clusters are generally more stable than their pure elemental counterparts, as indicated by negative mixing energies. nih.gov

Table 2: Calculated Properties and Stability Indicators for Select Germanium Cluster Anions
Cluster AnionPoint GroupAdiabatic Detachment Energy (eV)Vertical Detachment Energy (eV)HOMO-LUMO Gap (eV)Indication of Stability
Ge₅⁻C₂ᵥ2.412.501.83Moderate
Ge₇⁻D₅ₕ2.782.841.57Moderate
Ge₉⁻C₂ᵥ3.063.131.64High
Ge₁₀²⁻Tₔ1.681.812.92Very High (Magic Cluster) nih.gov
Ge₁₂²⁻Iₕ2.012.102.41Very High (Magic Cluster) nih.gov

Data derived from theoretical calculations at the B3LYP/6-311+G(d) level. nih.gov Detachment energies refer to the removal of one electron.

The enhanced stability of certain "magic" germanium clusters can be rationalized using electron shell models, such as the jellium model. nih.gov This model treats the valence electrons as moving in a uniform, positively charged background created by the atomic cores. The energy levels of these delocalized electrons are grouped into shells (e.g., 1S, 1P, 1D), similar to atomic orbitals. Clusters with completely filled electron shells (corresponding to electron counts of 2, 8, 18, 20, 34, 40, etc.) exhibit exceptional stability.

This concept of electron delocalization leads to the idea of three-dimensional or "spherical" aromaticity in highly symmetric clusters. nih.gov Aromaticity, traditionally associated with planar organic molecules like benzene, describes the stabilization gained from a cyclic, delocalized system of electrons. In clusters, if the delocalized valence electrons conform to certain shell-closing rules, the system can be considered spherically aromatic.

Theoretical studies have shown that the high stability of clusters like Ge₁₀²⁻ (with 42 valence electrons, where 40 electrons fill the 1S, 1P, 1D, 2S, 1F, 2P shells) and Ge₁₂²⁻ can be attributed to their spherically aromatic character. nih.gov This aromaticity is evidenced by their high symmetry (Tₔ for Ge₁₀²⁻), large HOMO-LUMO gaps, and delocalized molecular orbitals. nih.gov These findings demonstrate that principles of aromaticity, crucial in organic chemistry, are also vital for understanding the structure and stability of inorganic, metallic, and metalloid cluster systems.

Advanced Applications of Germanium Ii Bromide in Materials Science and Catalysis

Precursor in Semiconductor Technology and Advanced Electronics

Germanium(II) bromide serves as a crucial precursor for the synthesis and deposition of germanium-based materials, which are integral to the fabrication of high-performance electronic and optoelectronic devices. chemimpex.com Its favorable properties, such as thermal stability and solubility in certain solvents, make it a suitable candidate for various deposition techniques. chemimpex.com

This compound is utilized as a precursor in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. google.com These techniques are fundamental for creating thin, uniform films of materials with precise thickness control, which is essential in the manufacturing of microelectronics. The volatility and reactivity of GeBr₂ are critical properties for its application in these deposition methods. In ALD, for instance, dihalide germylene precursors like this compound are employed for the low-temperature deposition of germanium-containing films. google.com

The choice of precursor is vital for the success of CVD and ALD, as it influences the quality, purity, and properties of the deposited film. harvard.edu Germanium(II) precursors are often favored over Germanium(IV) precursors due to their generally better volatilization, although their synthesis can be more challenging. researchgate.net

This compound is a versatile precursor for the deposition of a variety of germanium-containing thin films that are critical in the electronics industry. google.com

Germanium (Ge): Pure germanium films are used in high-speed transistors and photodetectors. The use of GeBr₂ in CVD or ALD allows for the controlled growth of these films.

Silicon-Germanium (SiGe): SiGe alloys are employed in heterojunction bipolar transistors and strained-silicon CMOS technologies to enhance device performance. This compound can be used as the germanium source in the deposition of SiGe films.

Germanium Dioxide (GeO₂): GeO₂ films are of interest as high-k dielectrics and in optical applications. nih.govgoogle.com ALD processes using germanium precursors can be employed to create these films. google.com While various germanium precursors can be used, the fundamental principle involves the sequential exposure of a substrate to the germanium precursor and an oxygen source. google.com

Germanium Antimony Telluride (GeSbTe): GeSbTe (GST) is a phase-change material widely used in non-volatile random-access memory (PCRAM) and rewritable optical media. wikipedia.org The deposition of conformal GST films in high-aspect-ratio structures, crucial for next-generation memory devices, can be achieved using ALD with appropriate germanium precursors. researchgate.netnih.govrsc.org

The following table summarizes the types of germanium-containing thin films deposited using this compound as a precursor and their primary applications.

Thin Film MaterialDeposition Technique(s)Key Applications
Germanium (Ge)CVD, ALDHigh-speed transistors, Photodetectors
Silicon-Germanium (SiGe)CVD, ALDHeterojunction bipolar transistors, Strained-silicon CMOS
Germanium Dioxide (GeO₂)ALD, MOCVDHigh-k dielectrics, Optical waveguides, Memory devices
Germanium Antimony Telluride (GeSbTe)ALD, MOCVDPhase-change memory (PCRAM), Rewritable optical discs

This compound is a valuable precursor for the synthesis of germanium nanostructures, such as nanocrystals and nanowires. chemimpex.com These nanomaterials exhibit unique size-dependent optical and electronic properties due to quantum confinement effects, making them promising for a range of applications. nih.govacs.org

Solution-based methods are often employed for the synthesis of germanium nanocrystals, although it can be challenging due to germanium's high crystallization temperature. utexas.edu The choice of precursor is critical in controlling the size, shape, and surface chemistry of the resulting nanostructures. nih.gov For instance, halide-terminated germanium nanoparticles can be synthesized and subsequently functionalized for improved stability and dispersibility in various solvents. nih.govresearchgate.net The synthesis of single-crystalline germanium nanocrystals has been demonstrated using Ge(II) precursors, highlighting the importance of the precursor's oxidation state. escholarship.org

The ability to tune the properties of these nanostructures by controlling their size and surface chemistry opens up possibilities for their use in advanced applications. researchgate.net

Germanium's optical properties, particularly its transparency in the near-infrared and its direct bandgap at the nanoscale, make it a compelling material for optoelectronic devices. csfusion.org this compound, as a precursor for creating germanium-based materials, plays a role in the fabrication of components like lasers and light-emitting diodes (LEDs). chemimpex.com

The integration of germanium-based light emitters directly onto silicon chips is a significant area of research, aiming to combine photonics and electronics for faster and more efficient devices. csfusion.org The performance of these devices can be enhanced by using strained germanium, which exhibits improved direct bandgap emission. csfusion.org

Catalytic Applications

Beyond its role as a precursor, this compound and related Germanium(II) compounds are being explored for their catalytic activity in various chemical reactions. chemimpex.com

Germanium(II) compounds can act as catalysts, providing alternative and potentially more efficient pathways for chemical transformations. chemimpex.comereztech.com The catalytic activity often stems from the Lewis acidic nature of the Germanium(II) center. uwo.ca

For example, cationic Germanium(II) complexes have been shown to be effective catalysts for the hydrosilylation of carbonyl compounds, selectively reducing aldehydes. uwo.ca Research in this area also explores the use of Germanium(II) compounds in other catalytic processes, such as hydroboration and cyanosilylation of ketones. researchgate.net The development of catalysts based on main group elements like germanium is an active area of research, offering potential advantages over traditional transition metal catalysts. mdpi.com

Homogeneous Catalysis

The exploration of this compound as a homogeneous catalyst is a developing area of chemical research. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of selectivity and reaction conditions. While various organogermanium compounds and germanium hydrides have been investigated for their catalytic activities in reactions such as hydroboration and cyanosilylation, specific studies detailing the use of this compound in homogeneous catalysis are not extensively reported in current scientific literature. The potential for the germanium center to act as a Lewis acid or participate in redox cycles suggests that this compound could be a candidate for catalyzing a range of organic transformations. However, further dedicated research is required to establish its efficacy and scope in this domain.

Hydrosilylation of Aromatic Aldehydes

The hydrosilylation of aldehydes is a significant chemical transformation that reduces aldehydes to alcohols. This reaction is typically catalyzed by transition metal complexes. While there is growing interest in using main-group elements for catalysis to replace expensive and rare metals, the specific application of this compound as a catalyst for the hydrosilylation of aromatic aldehydes has not been prominently featured in peer-reviewed studies. Research on germanium-catalyzed hydrosilylation has often focused on germanium hydride complexes. The Lewis acidic nature of this compound might suggest a potential to activate the carbonyl group of an aldehyde, facilitating nucleophilic attack by a silane. Nevertheless, empirical data and detailed mechanistic studies are needed to validate this hypothesis and determine the catalytic efficiency of this compound in this specific reaction.

Alternative to More Expensive or Less Efficient Catalysts

The development of cost-effective and efficient catalysts is a primary goal in sustainable chemistry. Germanium, being more abundant and generally less toxic than precious metals like palladium, platinum, and rhodium, presents an attractive alternative. Research into germanium-based catalysts is driven by the potential to replace these expensive metals in various chemical reactions, including cross-coupling and hydrogenation. However, the direct replacement of these established catalysts with this compound has not been substantially demonstrated. While the broader class of germanium compounds is under investigation for such purposes, specific comparative studies showcasing this compound as a viable and more efficient alternative are currently limited. Future research may uncover specific niches where this compound can offer a distinct advantage over traditional catalysts.

Germanium-Based Perovskite Materials

This compound has garnered significant attention as a precursor for the synthesis of lead-free perovskite materials. These materials are of great interest for applications in optoelectronics due to their unique properties and reduced environmental concerns compared to their lead-based counterparts.

Synthesis of Hybrid Organic-Inorganic Germanium Bromide Perovskites

Hybrid organic-inorganic perovskites incorporating this compound are typically synthesized through solution-based methods. These methods involve the reaction of this compound with an organic ammonium (B1175870) halide in a suitable solvent. The choice of the organic cation allows for the tuning of the resulting perovskite's dimensionality and properties. For instance, the use of 1-methylpiperazine as the organic component has led to the successful synthesis of a two-dimensional (2D) Ge-based perovskite, (1-mpz)GeBr4. acs.org This compound features a layered structure of distorted [GeBr6]4- octahedra with the organic cations situated between the layers. acs.org

The synthesis of three-dimensional (3D) germanium-based bromide perovskites, such as AGeBr3 (where A is an organic cation like methylammonium (MA) or formamidinium (FA)), has also been reported. nih.gov These materials are of interest due to their potential for non-centrosymmetric crystal structures, a key requirement for second harmonic generation. nih.gov

Perovskite CompoundOrganic ComponentDimensionalitySynthesis Method
(1-mpz)GeBr41-methylpiperazine2DSolution-based
MAGeBr3Methylammonium3DSolution-based
FAGeBr3Formamidinium3DSolution-based

Optoelectronic Properties (e.g., Strong Photoluminescence, Second Harmonic Generation)

Germanium bromide perovskites exhibit a range of interesting optoelectronic properties. The 2D perovskite (1-mpz)GeBr4, for example, displays strong orange photoluminescence under ultraviolet (UV) light and demonstrates good photoluminescence stability for over two months. acs.org Its photoluminescence quantum efficiency has been measured at 7.15% at room temperature, which is noted as the highest among reported low-dimensional Ge-based perovskites. acs.org This strong emission is attributed to self-trapped excitons originating from the [GeBr6]4- groups. acs.org

Furthermore, many germanium-based hybrid perovskites crystallize in non-centrosymmetric space groups, which is a prerequisite for second-order nonlinear optical (NLO) properties like second harmonic generation (SHG). nih.govuoc.gr SHG is a phenomenon where two photons of the same frequency interact with a nonlinear material and are "upconverted" to a single photon with twice the frequency. A new family of 3D Ge-based bromide perovskites, AGeBr3 (where A = methylammonium, formamidinium, or Cesium), has been shown to crystallize in polar space groups and exhibit tunable and strong SHG responses. nih.gov For instance, MAGeBr3 displays an SHG intensity that is five times that of the commercially used potassium dihydrogen phosphate (KDP). nih.gov This high SHG efficiency is linked to the displacement of the Ge2+ ion and the interaction between its lone pair electrons and the polar organic cations. nih.gov

Perovskite CompoundPhotoluminescence EmissionSecond Harmonic Generation (SHG)
(1-mpz)GeBr4Strong OrangeNot Reported
MAGeBr3Not Reported5 x KDP
FAGeBr3Not ReportedTunable
CsGeBr3Not ReportedTunable

Design and Tuning of Nonlinear Chiroptical Properties

The incorporation of chiral organic cations into the structure of germanium bromide perovskites allows for the design of materials with nonlinear chiroptical properties. researchgate.netbohrium.comresearchgate.net Chirality, or the property of "handedness," when combined with nonlinear optics, can lead to phenomena such as second-harmonic generation circular dichroism (SHG-CD). researchgate.net This effect describes the differential SHG response to left- and right-circularly polarized light.

The design of novel lead-free chiral hybrid metal halides with large anisotropy factors and high laser-induced damage thresholds is an active area of research. researchgate.net For instance, the first chiral hybrid germanium halide, (R/S-NEA)3Ge2I7·H2O, has been developed and systematically studied for its linear and nonlinear chiroptical properties. researchgate.net The enantiomers of this compound exhibit significant anisotropy factors (gSHG-CD) of 0.45 and 0.48, respectively, which are among the highest values reported for lead-free chiral hybrid metal halides. researchgate.net Moreover, the effective second-order nonlinear optical coefficient of one of the enantiomers was found to be 2.9 times higher than that of commercial Y-cut quartz. researchgate.net These findings open up new possibilities for the use of germanium-based perovskites in nonlinear chiroptical applications. researchgate.net

Chiral Perovskite Property(R/S-NEA)3Ge2I7·H2O
Anisotropy Factor (gSHG-CD)0.45 and 0.48
Laser-Induced Damage ThresholdHigh
Effective Second-Order NLO Coefficient2.9 x Y-cut quartz

Other Materials Science Applications

Use in Microscopy and Materials Science Advancements

While direct applications of this compound in microscopy techniques are not extensively documented in current research, the broader field of materials science has seen significant advancements through the utilization of germanium and its compounds. The unique properties of germanium make it a valuable element in the fabrication of specialized optical components and advanced semiconductor materials.

Germanium possesses a high refractive index and low optical dispersion, properties that are highly sought after for manufacturing wide-angle camera lenses and objective lenses for microscopes. rsc.orgamericanelements.com Germanium oxide, in particular, is utilized for these applications. rsc.orgamericanelements.comvedantu.com Furthermore, both elemental germanium and germanium oxide are transparent to infrared radiation, which makes them critical materials for use in infrared spectroscopes and other infrared optical systems. rsc.orgamericanelements.com

In the realm of materials science, germanium thin films are a key area of research and development for next-generation electronic devices. aip.org These films are promising for applications in advanced large-scale integrated circuits and flexible electronics. aip.org Researchers have developed techniques to grow germanium crystals at lower temperatures, around 250° Celsius, by using gold as a catalyst. aip.org This allows for the deposition of germanium films on malleable materials that would soften at higher temperatures. aip.org The structural and optoelectronic properties of germanium-on-silicon thin films are actively studied using various microscopy and analytical techniques, including X-ray diffraction and transmission electron microscopy. optica.org These studies are crucial for developing near-infrared detectors integrated on a silicon platform. optica.org

The following table summarizes the key properties of Germanium relevant to its application in optical and materials science:

PropertyValue/DescriptionApplication Relevance
Refractive Index HighSuitable for wide-angle lenses and microscope objectives. rsc.orgamericanelements.com
Optical Dispersion LowEnhances the quality of optical lenses by minimizing chromatic aberration. rsc.orgamericanelements.com
Infrared Transparency Transparent to IR radiationEssential for infrared spectroscopy and thermal imaging. rsc.orgamericanelements.com
Semiconductor Band Gap ~0.67 eVAllows for use in transistors and near-infrared photodetectors.

Germanium Speciation in Geochemical Systems (e.g., Hydrothermal Ores)

The study of germanium speciation in geochemical systems, particularly in hydrothermal ore deposits, is a significant area of research for understanding the enrichment of this critical metal. This compound, as a compound containing germanium in the +2 oxidation state, is relevant to investigations into the behavior of germanium in these environments.

Hydrothermal fluids can mobilize and concentrate germanium. researchgate.net Experimental and natural sphalerite (ZnS), a common zinc sulfide mineral found in hydrothermal deposits, is known to incorporate germanium. researchgate.netmdpi.com Research has shown that germanium can be incorporated into the sphalerite crystal structure in different oxidation states, primarily as Ge(II) and Ge(IV). researchgate.netmdpi.com

X-ray Absorption Near Edge Structure (XANES) spectroscopy has been a crucial technique for determining the speciation of germanium in natural sphalerite samples. mdpi.com Studies have identified three main configurations for germanium incorporation in sphalerite from Mississippi Valley-Type (MVT) deposits:

Ge(II) in tetrahedral coordination with sulfur, suggesting a direct substitution for zinc (Zn²⁺). mdpi.com

Ge(IV) in tetrahedral coordination with sulfur. mdpi.com

Ge(IV) associated with oxygen, possibly as nano-inclusions of germanium oxide (GeO₂) within the sphalerite. mdpi.com

Experimental studies synthesizing Ge-bearing sphalerite under hydrothermal conditions have provided further insights into the incorporation mechanisms. researchgate.net These experiments, conducted at 200°C, have shown that Ge(IV) can be incorporated into sphalerite both with and without the presence of other metal ions like copper (Cu⁺). researchgate.net This indicates that charge balance can be achieved either through vacancies in the crystal lattice or by coupled substitution with other elements. researchgate.net For instance, a proposed substitution mechanism involves the replacement of three zinc ions by one Ge⁴⁺ and two Cu⁺ ions (Ge⁴⁺ + 2Cu⁺ ↔ 3Zn²⁺). frontiersin.org

Quantum chemical simulations have confirmed that the sphalerite structure can readily accommodate both Ge(IV) and Ge(II) by replacing zinc, without significant distortion of the crystal lattice. researchgate.net The presence of Ge(II) in sphalerite from certain deposits suggests that it can be incorporated through direct substitution for Zn(II). goldschmidt.info

The table below summarizes the findings on germanium speciation in sphalerite:

Germanium SpeciesCoordination EnvironmentProposed Incorporation MechanismReference
Ge(II) Tetrahedral with SulfurDirect substitution for Zn²⁺ mdpi.comgoldschmidt.info
Ge(IV) Tetrahedral with SulfurCoupled substitution (e.g., with Cu⁺) or vacancy charge balance researchgate.netmdpi.comfrontiersin.org
Ge(IV) Associated with OxygenNano-inclusions of Germanium Oxide (GeO₂) mdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel Germanium(II) Bromide Precursors with Enhanced Properties

The utility of this compound as a building block is intrinsically linked to its role as a precursor. Future research will likely focus on modifying GeBr₂ to create novel precursors with improved volatility, stability, and reactivity for specific applications, such as Atomic Layer Deposition (ALD) and the synthesis of nanomaterials.

One promising direction is the development of heteroleptic germanium complexes derived from Germanium(II) halides. nih.gov For instance, reacting GeCl₂·dioxane with β-diketonate and N-alkoxy carboxamide ligands has yielded new precursors for GeO₂ thin films with excellent vaporization properties and thermal stability. nih.gov Similar strategies can be applied to GeBr₂, potentially leading to precursors with tailored decomposition temperatures and enhanced reactivity for ALD processes. The synthesis of Ge(II) precursors is often favored over Ge(IV) analogues because they can decompose under milder conditions without requiring additional reducing agents. rsc.org

Research into germanium halides as precursors for high-quality metal halide perovskite nanocrystals (PNCs) is also gaining traction. acs.orgnih.gov While these studies have often used Ge(IV) halides, the principles can be extended to Ge(II) systems. Theoretical calculations suggest that germanium halide precursors can create favorable thermodynamic conditions for the formation of defect-suppressed nanoparticles. acs.orgnih.gov Future work could explore GeBr₂-based systems for synthesizing both lead-based and lead-free perovskites, which are of great interest for photovoltaic and optoelectronic applications. researchgate.netnih.gov

Table 1: Examples of Germanium(II) Precursors and Their Applications

Precursor Compound Starting Material Application Key Findings
Ge(tmhd)Cl GeCl₂·dioxane GeO₂ thin films via ALD Excellent vaporization properties with no residue at 198 °C. nih.gov
Ge[N(SiMe₃)₂]₂ - Ge nanocrystals Enables synthesis at 300 °C without reducing agents or salt by-products. rsc.org

Exploration of New Ligand Architectures for Tailored Reactivity and Stability

The reactivity and stability of this compound can be precisely controlled through coordination with various ligands. The lone pair of electrons and vacant p-orbital on the Ge(II) center allow it to act as both a σ-donor and a π-acceptor, and its properties can be fine-tuned by sophisticated ligand design. nih.gov

Future research will focus on exploring novel ligand architectures to stabilize the Ge(II) center and modulate its electronic properties. Thermodynamic stabilization is often achieved by coordinating ligands containing nitrogen, oxygen, or phosphorus, which donate electrons into the vacant p-orbital of germanium. wikipedia.org Kinetic stabilization can be accomplished using sterically bulky groups that prevent decomposition or unwanted side reactions. nih.govwikipedia.org

Examples of promising ligand classes include:

N-donor Ligands: Chelating N-donor ligands like 1,10-phenanthroline (B135089) have been used to create complexes such as [GeBr₂(1,10-phen)], which forms a zig-zag polymer chain. nih.gov Further exploration of multidentate nitrogen-based ligands could lead to new structures with unique catalytic or material properties.

Bulky Ligands: Large ligands such as β-diketiminates have been used to synthesize stable monomeric Germanium(II) amides. researchgate.net Similarly, bulky polyether ligands like crown ethers and cryptands have been employed to isolate rare dicationic Ge(II) complexes. wikipedia.org Applying these bulky ligand strategies to GeBr₂ could provide access to highly reactive, yet isolable, cationic germanium species.

Pincer Ligands: PGeP pincer compounds represent another frontier, offering a rigid coordination environment that can impart specific reactivity patterns. wikipedia.org

The goal of this research is to create a toolbox of ligands that can be used to tailor the properties of this compound for specific applications, from small molecule activation to catalysis. nih.gov

Deeper Mechanistic Understanding of Complex Reactions

Germanium(II) compounds, or germylenes, exhibit fascinating reactivity, acting as heavier analogues to carbenes. wikipedia.org Their ability to activate small molecules and participate in complex transformations stems from a modest HOMO-LUMO energy gap, a characteristic often associated with transition metals. researchgate.net However, a detailed mechanistic understanding of many reactions involving Germanium(II) halides is still in its infancy.

Future research must focus on elucidating the mechanisms of these complex reactions. A key area of investigation is the balance between oxidative addition and reductive elimination at the germanium center. wikipedia.org While germylenes can readily undergo oxidative addition to form Ge(IV) complexes, the subsequent reductive elimination to regenerate the Ge(II) species is often not thermodynamically favorable. wikipedia.org Understanding and controlling this balance is critical for developing catalytic cycles.

Advanced techniques, including kinetic studies, in-situ spectroscopy, and computational modeling, will be essential. For example, DFT calculations have been used to show that the geometry of a [GeCl₂(2,2'-bipy)] monomer in a crystal structure does not correspond to the global minimum of the isolated molecule, highlighting the importance of intermolecular interactions. nih.gov Such computational insights, combined with experimental data, can help unravel reaction pathways, identify reactive intermediates, and explain unexpected product formations, such as the cage compounds and cycloaddition products observed in reactions of bis(germylenes). nih.gov This fundamental knowledge is crucial for designing more efficient and selective chemical transformations based on this compound.

Expansion of this compound's Catalytic Scope

The unique electronic properties of germylenes make them attractive targets for catalyst design based on main group elements. nih.gov While research in this area is emerging, there is significant potential to expand the catalytic scope of this compound and its derivatives.

Current research has shown that germylenes can effectively catalyze reactions such as the hydroboration of aldehydes and ketones with broad substrate tolerance and excellent yields under mild conditions. researchgate.net Some two-coordinate germanium(II) hydride complexes have demonstrated catalytic activity for hydroboration that rivals traditional metal catalysts, achieving turnover frequencies over 13,000 h⁻¹. researchgate.net Furthermore, cationic Ge(II) compounds have proven to be efficient catalysts for various transformations in organosilicon chemistry, including the hydrosilylation of carbon-carbon multiple bonds and siloxane-coupling reactions. mdpi.com

Future work should aim to leverage this compound as a precursor for generating catalytically active species. Potential areas for expansion include:

Polymerization Catalysis: While germanium is used in polymerization, there is a risk of it being replaced by alternative catalysts. sfa-oxford.com New research could focus on developing highly efficient polymerization catalysts from GeBr₂.

Cross-Coupling Reactions: Exploring the ability of Ge(II) complexes to facilitate C-C and C-heteroatom bond formation.

Small Molecule Activation: Designing catalytic cycles for the transformation of abundant small molecules like CO₂. wikipedia.org

A key advantage is that cationic Ge(II) catalysts can be stable against air and moisture, making them particularly useful from a practical synthesis perspective. mdpi.com

Integration into Next-Generation Optoelectronic and Spintronic Devices

Germanium is a key material in the semiconductor industry, and its compounds, including those derived from this compound, are being explored for next-generation electronic applications. chemimpex.comnih.gov

In optoelectronics , germanium-based halide perovskites are attracting significant interest as lead-free alternatives for solar cells and light-emitting devices. nih.gov Although stability remains a challenge, strategies have been identified that have pushed the efficiency of germanium-based perovskite solar cells beyond 7%. researchgate.netnih.gov GeBr₂ can serve as a crucial precursor for these materials, and future research will focus on compositional engineering and nanostructuring to improve both efficiency and stability. researchgate.net The unique properties of germanium also offer pathways to overcome the limitations of traditional silicon-based systems in advanced electronics and quantum computing. sfa-oxford.com

In the emerging field of spintronics , which utilizes the spin of electrons in addition to their charge, germanium is a highly promising material. researchgate.net Its crystal inversion symmetry leads to long spin relaxation times, a crucial property for spintronic devices. researchgate.net Strained germanium quantum wells have been shown to host two-dimensional hole gases (2DHGs) with excellent spin transport properties and highly tunable g-factors, which is important for quantum applications. researchgate.net Future research will focus on integrating this compound-derived materials into spintronic architectures. This could involve using GeBr₂ to grow thin films, create heterostructures, or functionalize surfaces to enable efficient electrical spin injection and manipulation. researchgate.net The development of Ge-based heterostructures is seen as a way to expand capabilities and integrate spin functionalities into silicon photonics. researchgate.net

Table 2: Potential Applications of this compound in Advanced Devices

Field Application Area Role of this compound Research Goal
Optoelectronics Perovskite Solar Cells Precursor for lead-free germanium halide perovskites. researchgate.netnih.gov Enhance device efficiency and long-term stability.
Optoelectronics Light-Emitting Diodes (LEDs) Component in the fabrication of optoelectronic materials. chemimpex.com Develop novel materials with tailored light-emitting properties.
Spintronics Spin Transistors Precursor for strained Ge quantum wells or functional layers. researchgate.net Achieve efficient electrical spin injection and detection.

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and the design of new functional materials from first principles. For this compound, advanced computational methods can accelerate discovery and provide fundamental insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, stability, and reactivity of germanium compounds. mdpi.comresearchgate.net It has already been used to study Ge(II) halide complexes, providing insights into their molecular geometry and intermolecular interactions. nih.gov Theoretical calculations have also been employed to show how germanium halide precursors can promote the formation of high-quality perovskite nanocrystals by providing favorable dielectric and thermodynamic environments. nih.gov

Future research will leverage more advanced computational techniques:

High-Throughput Screening: Using computational databases and automated workflows to screen vast numbers of potential ligand architectures for this compound to identify candidates with desired electronic or catalytic properties. dtu.dkarxiv.org

Many-Body Perturbation Theory: Employing methods like G₀W₀ and the Bethe-Salpeter equation to accurately predict excited-state properties (e.g., optical absorption spectra) of new materials derived from GeBr₂, which is crucial for optoelectronic applications. dtu.dkarxiv.org

Molecular Dynamics Simulations: Modeling the growth of thin films and nanocrystals from GeBr₂ precursors to understand the formation mechanisms and predict the final morphology and defect structures.

These predictive modeling efforts will guide experimental synthesis, reducing the trial-and-error process and enabling the rational design of next-generation materials based on this compound. bcmaterials.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing high-purity Germanium(II) bromide single crystals?

  • Methodology :

  • Dissolve GeBr₂ (0.5 mmol) and 1-butyl-1-methylpiperidinium bromide (BmpipBr, 1 mmol) in ethanol (3 mL).
  • Add diethyl ether (2 mL) to the solution to induce crystal growth at the liquid-liquid interface .
  • Use controlled evaporation or slow cooling to optimize crystal quality.
    • Key Considerations :
  • Ensure anhydrous conditions to prevent hydrolysis of GeBr₂, which is moisture-sensitive .
  • Verify purity via elemental analysis and X-ray diffraction (XRD) .

Q. How should researchers characterize the structural and photophysical properties of GeBr₂?

  • Experimental Design :

  • Structural Analysis : Use single-crystal XRD to determine space group (e.g., monoclinic C2/c) and lattice parameters (e.g., a = 20.0807 Å, β = 121.862°) .
  • Photoluminescence (PL) : Employ Fluorolog or FluoroMax systems to measure emission/excitation spectra. Calibrate instruments using standard references (e.g., Horiba Jobin Yvon lamps) .
    • Data Validation : Cross-reference XRD results with computational models (e.g., density functional theory) to resolve discrepancies in bond angles or coordination geometry .

Q. What safety protocols are critical when handling GeBr₂ in laboratory settings?

  • Safety Measures :

  • Use PPE: gloves, faceshields, and P3 respirators to avoid skin/eye contact (GHS Category 1B) .
  • Ventilation: Conduct experiments in fume hoods to prevent inhalation of corrosive vapors .
  • Emergency Response: For spills, neutralize with inert absorbents (e.g., sand) and dispose per hazardous waste regulations .

Q. How can contradictory physical property data (e.g., melting points) be resolved?

  • Approach :

  • Compare literature values (e.g., 120–125°C in Sigma-Aldrich vs. unreported values in safety sheets ).
  • Perform differential scanning calorimetry (DSC) under inert atmospheres to measure thermal behavior.
  • Validate results using multiple techniques (e.g., XRD for phase purity) and report detailed experimental conditions to aid reproducibility .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of GeBr₂?

  • Methodology :

  • Apply density functional theory (DFT) to calculate bond lengths, surface charge distribution (-2), and HOMO-LUMO gaps .
  • Use software like Gaussian or VASP with pseudopotentials for heavy atoms (Ge, Br).
    • Data Management : Archive input/output files in FAIR-compliant repositories (e.g., Zenodo) for transparency .

Q. How can GeBr₂ be utilized in studying germanium speciation in mineralogical systems?

  • Case Study :

  • Simulate hydrothermal conditions (e.g., Zn-Pb ore systems) by reacting GeBr₂ with sphalerite (ZnS) to track Ge(II) enrichment .
  • Analyze speciation via X-ray absorption near-edge structure (XANES) spectroscopy.
    • Experimental Challenges : Maintain redox conditions to prevent oxidation to Ge(IV) species .

Q. What strategies ensure reproducible research data management for GeBr₂ studies?

  • FAIR Principles :

  • Findable : Assign digital object identifiers (DOIs) to datasets (e.g., crystallographic data in CCDC).
  • Accessible : Publish supplementary materials with raw XRD/PL data and synthesis protocols .
  • Interoperable : Use standardized formats (e.g., .cif for crystal structures).
  • Reusable : Document metadata (e.g., reaction temperature, solvent purity) .

Q. How do experimental parameters influence photoluminescence (PL) outcomes in GeBr₂-based materials?

  • Optimization Framework :

  • Excitation Wavelength : Test multiple wavelengths (e.g., 250–400 nm) to identify optimal PL intensity.
  • Temperature Effects : Conduct PL measurements at 77 K (liquid N₂) vs. 298 K to assess thermal quenching .
  • Sample Morphology : Compare bulk vs. nanocrystalline GeBr₂ to correlate structure-property relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.